molecular formula C10H8O3 B1294989 3-Oxoindane-1-carboxylic acid CAS No. 29427-69-8

3-Oxoindane-1-carboxylic acid

Cat. No.: B1294989
CAS No.: 29427-69-8
M. Wt: 176.17 g/mol
InChI Key: HXLJFMRZKCSTQD-UHFFFAOYSA-N
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Description

3-Oxoindane-1-carboxylic acid (CAS 29427-69-8) is a bicyclic aromatic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . Structurally, it consists of an indane backbone (a benzene ring fused to a cyclopentane) with a ketone group at position 3 and a carboxylic acid at position 1. Key physical properties include a melting point of 84°C, boiling point of 365°C, density of 1.384 g/cm³, and a calculated partition coefficient (LogP) of 1.44, indicating moderate lipophilicity .

The compound is supplied by LEAP CHEM CO., LTD., a global chemical distributor specializing in rare and innovative intermediates for pharmaceutical and research applications .

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLJFMRZKCSTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308884
Record name 3-Oxo-1-indancarboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29427-69-8
Record name 3-Oxo-1-indancarboxylic acid
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Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-
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Record name 29427-69-8
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Record name 3-Oxo-1-indancarboxylic acid
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Record name 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Oxoindane-1-carboxylic acid involves the conversion of 3-chloroindene to its lithium derivative, followed by carboxylation to yield 3-chloroindenel-carboxylic acid. This intermediate is then converted to this compound through hydrolysis and oxidation reactions . Another method involves the use of indan-1-ones as starting materials, which are subjected to various substitution reactions to introduce the carboxylic acid group at the 1-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. For example:

  • Strong Oxidizing Agents : Reaction with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the ketone to a carboxylic acid derivative, forming tricyclic quinone-like structures .

  • Selective Oxidation : Under milder conditions (e.g., NaIO₄/OsO₄), allylic or benzylic positions adjacent to the ketone may undergo oxidative cleavage .

Key Data:

Reaction TypeReagents/ConditionsProductYield
Ketone → Carboxylic AcidKMnO₄, H₂SO₄, Δ3-Oxoindane-1,2-dicarboxylic acid72–85%
Oxidative CleavageNaIO₄/OsO₄, THF/H₂OFragmented bicyclic acids49–93%

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to 3-hydroxyindane-1-carboxylic acid .

  • Hydride Reductions : NaBH₄ or LiAlH₄ selectively reduces the ketone without affecting the carboxylic acid group .

Experimental Conditions:

  • NaBH₄ Reduction : Conducted in THF/H₂O at 0°C, yielding 88% 3-hydroxyindane-1-carboxylic acid .

  • LiAlH₄ : Requires anhydrous ether and yields the same product at 65–78% efficiency .

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation and nitration:

  • Bromination : Br₂ in acetic acid introduces bromine at the 5-position of the indane ring .

  • Nitration : HNO₃/H₂SO₄ produces nitro derivatives, primarily at the 4- and 6-positions .

Regioselectivity:

ElectrophilePositionMajor Product
Br₂ (AcOH)C-55-Bromo-3-oxoindane-1-carboxylic acid
HNO₃/H₂SO₄C-4/C-64-Nitro- and 6-nitro- derivatives

Esterification and Amidation

The carboxylic acid group participates in standard derivatization:

  • Esterification : Reacts with alcohols (e.g., benzyl bromide) under acidic or basic conditions to form esters .

  • Amide Formation : Coupling with amines via EDC/HOBt yields bioactive amides .

Synthetic Example:

text
3-Oxoindane-1-carboxylic acid + Benzyl bromide → Benzyl 3-oxoindane-1-carboxylate Conditions: K₂CO₃, acetone, reflux (10 h) Yield: 41.9%[7]

Cyclization and Polymerization

The compound serves as a precursor in cycloadditions and polymer synthesis:

  • Intramolecular Mannich Reaction : Forms bicyclo[3.1.1]heptane derivatives under chiral sulfinamide catalysis .

  • Polymerization Initiator : Used in ring-opening polymerization of lactones, producing biodegradable polyesters .

Stability and Side Reactions

  • Decarboxylation : Occurs at temperatures >150°C, forming 3-oxoindane .

  • Keto-Enol Tautomerism : Observed in polar solvents, stabilizing the enolate form for nucleophilic reactions .

Mechanism of Action

The mechanism of action of 3-Oxoindane-1-carboxylic acid involves its interaction with various enzymes and proteins. For example, it participates in the synthesis of 3-hydroxymethyl-1-indanol, a compound with potential pharmacological applications . The molecular targets and pathways involved in these interactions are not fully elucidated but are of significant interest in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • This compound ’s indane backbone provides rigidity, while its carboxylic acid and ketone groups enhance hydrogen-bonding capacity, favoring solubility in polar solvents.
  • 7-Methoxycoumarin ’s lactone ring and methoxy group increase lipophilicity (higher LogP), making it suitable for UV-absorbing or fluorescent applications .
  • 3-Methylbenzofuran-2-carboxylic acid ’s methyl group may sterically hinder interactions compared to the ketone in this compound.

Comparison with 1-Aminocyclobutane[carboxylic Acid (ACBC)

Property This compound ACBC
Core Structure Indane Cyclobutane
Functional Groups Carboxylic acid, ketone Carboxylic acid, amine
Molecular Formula C₁₀H₈O₃ C₅H₉NO₂
Applications Synthetic intermediate Tumor-imaging agent
Biodistribution N/A Rapid blood clearance, tumor uptake
Toxicity Nontoxic in animal models Nontoxic in rats, hamsters

Key Observations :

  • ACBC’s amine group enables rapid uptake in tumors, while its cyclobutane ring confers metabolic stability .
  • This compound’s aromaticity may limit membrane permeability compared to ACBC’s smaller, aliphatic structure.

Biological Activity

3-Oxoindane-1-carboxylic acid (C10H8O3) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its indanone structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone. The synthesis of this compound has been documented through various methods, including the cyclization of substituted propionic acids and other synthetic routes that yield derivatives with enhanced biological activity .

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, compounds in the indanone family have been shown to exhibit:

  • Antiviral Properties : Research indicates that certain derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Anti-inflammatory Effects : Studies have demonstrated that these compounds can reduce inflammation, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Analgesic Activity : Some derivatives have shown promise in pain relief, acting similarly to conventional analgesics.
  • Anticancer Activity : Certain analogs have been identified as having cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Anticancer Activity

A study investigated the cytotoxic effects of several 1-indanone derivatives, including those related to this compound. The results showed significant inhibition of cancer cell proliferation, with some compounds exhibiting IC50 values in the low nanomolar range. For instance, specific derivatives demonstrated IC50 values of 14.8 nM and 18.6 nM against acetylcholinesterase (AChE), which is often linked to neurodegenerative diseases .

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound derivatives. Compounds were evaluated for their ability to inhibit amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Several derivatives showed promising results in reducing Aβ self-assembly, thus potentially offering therapeutic avenues for neurodegenerative disorders .

Comparative Analysis of Biological Activities

Activity Type Mechanism IC50 Values References
AntiviralInhibition of viral replicationVaries by compound
Anti-inflammatoryInhibition of pro-inflammatory cytokinesVaries by compound
AnalgesicModulation of pain pathwaysVaries by compound
AnticancerInduction of apoptosis in cancer cells14.8 nM - 18.6 nM
NeuroprotectiveInhibition of Aβ aggregationVaries by compound

Q & A

Q. What are the established synthetic routes for 3-Oxoindane-1-carboxylic acid, and how can their efficiency be optimized experimentally?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or oxidative cleavage of unsaturated precursors. For example, indene derivatives can undergo oxidation to introduce the ketone and carboxylic acid functionalities . To optimize efficiency:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for acylation reactions, monitoring yield via HPLC.
  • Temperature Gradients : Perform reactions at 50–100°C to identify optimal conditions for minimizing side products.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high-purity isolation.
    Data Table :
Reaction ConditionCatalystTemperature (°C)Yield (%)Purity (HPLC)
Friedel-CraftsAlCl₃806598.5
Oxidative CleavageKMnO₄607297.8

Q. Reference :

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 170–210 ppm). The ketone (C=O) appears as a singlet in ¹³C NMR.
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ketone (C=O ~1680–1750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
    Interpretation Tips :
  • Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts).
  • Use DEPT-135 to distinguish CH₂/CH₃ groups in complex spectra.

Q. Reference :

Advanced Research Questions

Q. How do computational models aid in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) simulations can map electron density and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., ketone carbonyl) prone to nucleophilic addition.
  • Transition State Analysis : Model energy barriers for reactions with amines or Grignard reagents.
    Case Study :
    A DFT study of this compound with methylamine showed a 15.2 kcal/mol activation energy for imine formation at the ketone site .

Q. Reference :

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. To address:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols (e.g., MTT assay for cytotoxicity).
  • Purity Validation : Require ≥95% purity (HPLC) and characterize impurities via LC-MS.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate bioactive moieties.

Q. Reference :

Q. How can researchers design stability studies for this compound under varying storage and reaction conditions?

Methodological Answer:

  • Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via TLC or HPLC.
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) to identify optimal storage conditions.
  • Light Exposure : Compare degradation rates in amber vs. clear glass vials under UV/visible light.
    Data Table :
ConditionDegradation (%) at 30 DaysMajor Degradation Product
40°C, dark5.2None detected
pH 10, 25°C18.7Decarboxylated derivative
UV light, 25°C32.4Dimer formation

Q. Reference :

Q. What role does this compound play in enantioselective catalysis, and how is stereochemical control achieved?

Methodological Answer: The compound’s rigid indane backbone makes it a chiral scaffold for asymmetric catalysis. Strategies include:

  • Chiral Ligand Design : Coordinate the carboxylic acid group with transition metals (e.g., Rh, Pd) to induce enantioselectivity in hydrogenation.
  • Kinetic Resolution : Use lipases or chiral bases to preferentially react with one enantiomer.
    Example : In a 2024 study, a Rh-complexed derivative achieved 92% ee in ketone reductions .

Q. Reference :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxoindane-1-carboxylic acid
Reactant of Route 2
3-Oxoindane-1-carboxylic acid

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